Cas no 2138126-68-6 (tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate)
![tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate structure](https://ja.kuujia.com/scimg/cas/2138126-68-6x500.png)
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-[2-(7-amino-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester
- tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate
-
- インチ: 1S/C17H25N3O3/c1-17(2,3)23-16(22)19(4)11-15(21)20-9-5-6-12-7-8-13(18)10-14(12)20/h7-8,10H,5-6,9,11,18H2,1-4H3
- InChIKey: XBAFIXYGUXUXOA-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N(CC(N1C2=C(C=CC(N)=C2)CCC1)=O)C
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-762961-0.1g |
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate |
2138126-68-6 | 95% | 0.1g |
$252.0 | 2024-05-22 | |
Enamine | EN300-762961-0.5g |
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate |
2138126-68-6 | 95% | 0.5g |
$569.0 | 2024-05-22 | |
Chemenu | CM455482-1g |
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate |
2138126-68-6 | 95%+ | 1g |
$*** | 2023-03-30 | |
Aaron | AR01EK9X-2.5g |
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate |
2138126-68-6 | 95% | 2.5g |
$1989.00 | 2023-12-14 | |
Aaron | AR01EK9X-100mg |
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate |
2138126-68-6 | 95% | 100mg |
$372.00 | 2025-02-10 | |
1PlusChem | 1P01EK1L-1g |
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate |
2138126-68-6 | 95% | 1g |
$962.00 | 2023-12-19 | |
1PlusChem | 1P01EK1L-2.5g |
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate |
2138126-68-6 | 95% | 2.5g |
$1827.00 | 2023-12-19 | |
A2B Chem LLC | AX57977-2.5g |
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate |
2138126-68-6 | 95% | 2.5g |
$1539.00 | 2024-04-20 | |
Aaron | AR01EK9X-10g |
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate |
2138126-68-6 | 95% | 10g |
$4331.00 | 2023-12-14 | |
1PlusChem | 1P01EK1L-100mg |
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate |
2138126-68-6 | 95% | 100mg |
$363.00 | 2023-12-19 |
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate 関連文献
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamateに関する追加情報
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate: A Comprehensive Overview
tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate is a complex organic compound with the CAS number 2138126-68-6. This compound belongs to the class of carbamates and is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a quinoline derivative. The compound's structure is notable for its combination of a carbamate functional group and a tetrahydroquinoline moiety, which contributes to its potential applications in various fields such as pharmaceuticals and materials science.
The synthesis of tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate involves a series of carefully designed chemical reactions. The starting material typically includes a quinoline derivative, which undergoes hydrogenation to form the tetrahydroquinoline intermediate. This intermediate is then subjected to nucleophilic substitution or coupling reactions to introduce the carbamate group. The tert-butyl and methyl groups are introduced through alkylation or acylation steps, ensuring the final product's stability and functionality.
Recent studies have highlighted the potential of this compound in drug delivery systems. The tetrahydroquinoline moiety is known for its ability to interact with biological membranes, making it an attractive candidate for drug targeting. Additionally, the carbamate group enhances the compound's bioavailability and reduces its toxicity profile. Researchers have explored the use of tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate as a carrier for anti-cancer drugs due to its ability to encapsulate hydrophobic molecules and release them in a controlled manner.
In terms of physical properties, tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for use in chromatographic separations and analytical techniques such as HPLC and GC-Mass Spectrometry.
The compound's stability under various conditions has also been extensively studied. Research indicates that tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yli)-2-oxyethyli]-N-methyli carbamate remains stable under normal storage conditions but may degrade under strong acidic or basic environments. This information is crucial for its storage and handling in industrial settings.
Another area of interest is the compound's application in polymer chemistry. The tetrahydroquinoline moiety can act as a building block for constructing novel polymeric materials with tailored properties. For instance, researchers have investigated the use of this compound in synthesizing stimuli-responsive polymers that can change their properties in response to external stimuli such as temperature or pH changes.
In conclusion,tert-butyl N-[2-(7-amino-1,2,-tetrahydroquinolin - yl) - ethyli ] - carbamate is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for advanced materials development and drug delivery systems. As research continues to uncover new potential uses for this compound,tert-butyl N-[... ] will likely play an increasingly important role in both academic and industrial settings.
2138126-68-6 (tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate) 関連製品
- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)
- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)
- 1824497-90-6(Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester)
- 890095-04-2(5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine)
- 1261982-19-7([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester)
- 121177-62-6(N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine)
- 2755718-64-8(5-(3-methoxy-4-methylphenyl)thiazol-2-amine)
- 1447949-92-9(3,3-Difluoro-1-methylcyclobutane-1-carbonitrile)
- 1803575-37-2(3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol)
- 2648999-27-1(N-2-(aminomethyl)phenyl-5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)




